molecular formula C14H11FO2 B269457 4-Methylphenyl 2-fluorobenzoate

4-Methylphenyl 2-fluorobenzoate

Cat. No. B269457
M. Wt: 230.23 g/mol
InChI Key: PDIQODMHZQXKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 2-fluorobenzoate, also known as 2-Fluoro-4-methylphenyl benzoate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound is commonly used as a reagent in organic synthesis and as a starting material for the preparation of various biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2-fluorobenzoate is not fully understood. However, it is believed to act as a substrate or inhibitor of enzymes and receptors. This compound can also interact with biological membranes and affect their properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methylphenyl 2-fluorobenzoate depend on the specific application and the concentration used. In general, this compound is not toxic, and it does not have any significant side effects. However, it can affect the activity of enzymes and receptors, leading to changes in cellular processes such as metabolism, signaling, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methylphenyl 2-fluorobenzoate in lab experiments is its availability and low cost. This compound is also relatively stable and easy to handle. However, it has some limitations, such as its low solubility in water, which can limit its use in aqueous systems. It is also important to consider the potential interactions of this compound with biological systems, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-Methylphenyl 2-fluorobenzoate in scientific research. One potential application is in the development of new drugs and therapies. This compound can be used as a starting material for the synthesis of novel molecules with specific biological activities. Another direction is in the study of enzyme and receptor mechanisms. This compound can be used as a substrate or inhibitor to investigate the function and regulation of these proteins. Finally, this compound can be used in the development of new analytical methods for the detection and quantification of biological molecules.
Conclusion:
In conclusion, 4-Methylphenyl 2-fluorobenzoate is a widely used chemical compound in scientific research. It is used as a reagent in organic synthesis and as a starting material for the preparation of various biologically active molecules. This compound has several advantages and limitations for lab experiments, and it has potential future directions in drug development, enzyme and receptor mechanisms, and analytical methods. Understanding the properties and applications of 4-Methylphenyl 2-fluorobenzoate is essential for advancing our knowledge in various fields of science.

Synthesis Methods

The synthesis of 4-Methylphenyl 2-fluorobenzoate can be achieved by reacting 4-methylphenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification process, where the hydroxyl group of 4-methylphenol reacts with the acid chloride of 2-fluorobenzoic acid to form the ester.

Scientific Research Applications

4-Methylphenyl 2-fluorobenzoate is widely used in scientific research as a reagent in organic synthesis. It is commonly used as a starting material for the preparation of various biologically active molecules such as inhibitors of enzymes, ligands for receptors, and fluorescent probes. This compound is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals.

properties

Product Name

4-Methylphenyl 2-fluorobenzoate

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(4-methylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C14H11FO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3

InChI Key

PDIQODMHZQXKJO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

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